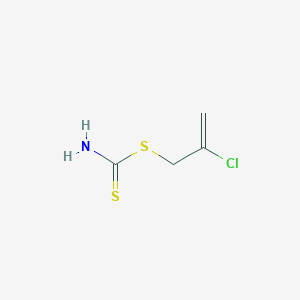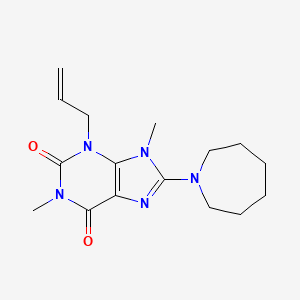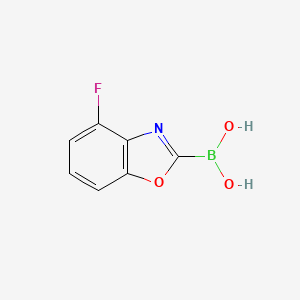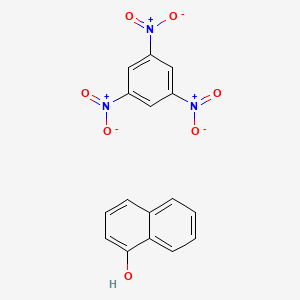
naphthalen-1-ol;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-ol;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-ol and 1,3,5-trinitrobenzene Naphthalen-1-ol is a derivative of naphthalene, which consists of two ortho-fused benzene rings 1,3,5-Trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring
Méthodes De Préparation
The preparation of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a molecular complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. This can be achieved through various synthetic routes and reaction conditions. One common method involves the mixing of equimolar amounts of naphthalen-1-ol and 1,3,5-trinitrobenzene in a suitable solvent, followed by stirring at room temperature until the complex is formed. The resulting complex can be isolated by filtration and purified through recrystallization.
Analyse Des Réactions Chimiques
Naphthalen-1-ol;1,3,5-trinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The complex can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the complex can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in 1,3,5-trinitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Naphthalen-1-ol;1,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: The complex is used as a model compound for studying molecular interactions and charge-transfer complexes. It is also used in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of the complex, including its use as an antimicrobial or anticancer agent.
Industry: The complex is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a charge-transfer complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. The molecular targets and pathways involved in its effects depend on the specific application. For example, in biological systems, the complex may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Naphthalen-1-ol;1,3,5-trinitrobenzene can be compared with other similar compounds, such as:
Naphthalene: A simple aromatic hydrocarbon consisting of two fused benzene rings. Unlike this compound, naphthalene does not contain any functional groups.
1,3,5-Trinitrobenzene: A nitroaromatic compound with three nitro groups attached to a benzene ring. It is a component of the complex but lacks the hydroxyl group present in naphthalen-1-ol.
Naphthalen-1-amine: A derivative of naphthalene with an amino group attached to the first carbon. It forms molecular complexes with 1,3,5-trinitrobenzene similar to naphthalen-1-ol.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties of the complex.
Propriétés
Numéro CAS |
6622-34-0 |
|---|---|
Formule moléculaire |
C16H11N3O7 |
Poids moléculaire |
357.27 g/mol |
Nom IUPAC |
naphthalen-1-ol;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8O.C6H3N3O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,11H;1-3H |
Clé InChI |
WOAKNCDKKLAFFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
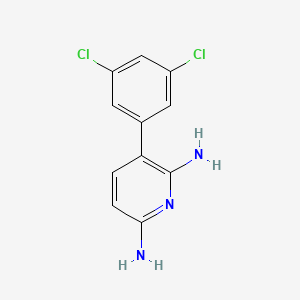
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
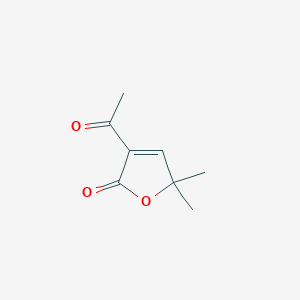
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

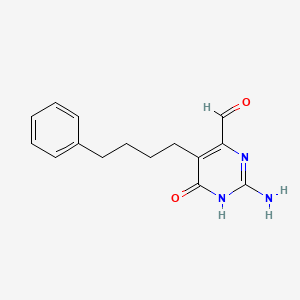
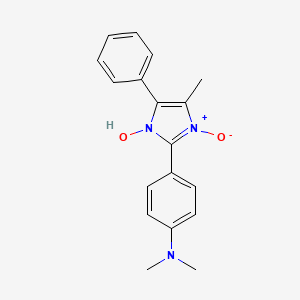
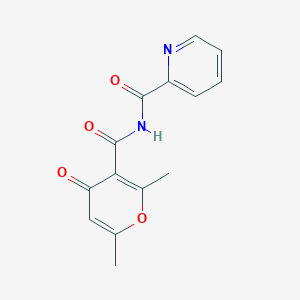
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
